molecular formula C12H11N3O B11889098 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine

5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine

Cat. No.: B11889098
M. Wt: 213.23 g/mol
InChI Key: DLYJYMHEESJKQA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine typically involves the construction of the indole and oxazole rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine is unique due to its fused indole-oxazole structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-(1-methylindol-2-yl)-1,3-oxazol-2-amine

InChI

InChI=1S/C12H11N3O/c1-15-9-5-3-2-4-8(9)6-10(15)11-7-14-12(13)16-11/h2-7H,1H3,(H2,13,14)

InChI Key

DLYJYMHEESJKQA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CN=C(O3)N

Origin of Product

United States

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